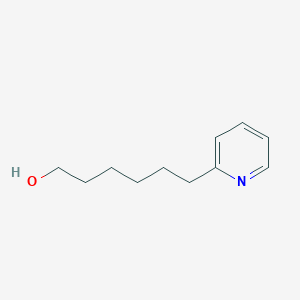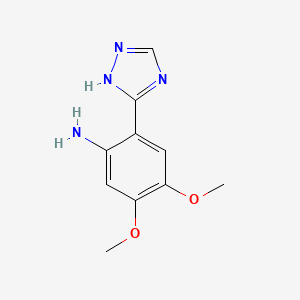![molecular formula C17H27BrO B8537945 Benzene, [[(10-bromodecyl)oxy]methyl]- CAS No. 88088-72-6](/img/structure/B8537945.png)
Benzene, [[(10-bromodecyl)oxy]methyl]-
概要
説明
Benzene, [[(10-bromodecyl)oxy]methyl]- is an organic compound with the molecular formula C17H27BrO. It is characterized by a benzene ring substituted with a 10-bromodecyl group attached via an oxygen-methyl linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(10-bromodecyl)oxy]methyl]- typically involves the reaction of 10-bromodecanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 10-bromodecanol is replaced by the benzyl group, forming the desired product .
Industrial Production Methods
Industrial production of Benzene, [[(10-bromodecyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions
Benzene, [[(10-bromodecyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming decyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Decyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Benzene, [[(10-bromodecyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, [[(10-bromodecyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxygen-methyl linkage provides flexibility, allowing the compound to adopt various conformations and interact with different biological pathways .
類似化合物との比較
Similar Compounds
(10-Bromodecyl)benzene: Lacks the oxygen-methyl linkage, resulting in different reactivity and applications.
1,4-Bis(10-bromodecoxy)benzene: Contains two bromodecyl groups, leading to increased molecular weight and different physical properties.
Uniqueness
Benzene, [[(10-bromodecyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxygen-methyl linkage differentiates it from other bromodecyl-substituted benzenes, making it a valuable compound for targeted research and industrial applications .
特性
CAS番号 |
88088-72-6 |
|---|---|
分子式 |
C17H27BrO |
分子量 |
327.3 g/mol |
IUPAC名 |
10-bromodecoxymethylbenzene |
InChI |
InChI=1S/C17H27BrO/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2 |
InChIキー |
AUWKIZKSEUPQRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Diazabicyclo[2.2.2]octane, 1-oxide](/img/structure/B8537907.png)
![[2-Methyl-4-p-tolyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-3-yl]acetic acid](/img/structure/B8537917.png)







